molecular formula C9H10O2 B588799 [(E)-2-methoxyethenoxy]benzene CAS No. 151446-33-2

[(E)-2-methoxyethenoxy]benzene

Cat. No.: B588799
CAS No.: 151446-33-2
M. Wt: 150.177
InChI Key: WYEHTQYFMHEKFE-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(E)-2-methoxyethenoxy]benzene is an organic compound characterized by the presence of a benzene ring substituted with an (E)-2-methoxyethenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-methoxyethenoxy]benzene typically involves the reaction of benzene with (E)-2-methoxyethenol under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The temperature and pressure conditions are carefully controlled to optimize the yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(E)-2-methoxyethenoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogens (chlorine, bromine), aluminum chloride (AlCl₃)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in halogenated benzene derivatives.

Scientific Research Applications

[(E)-2-methoxyethenoxy]benzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of [(E)-2-methoxyethenoxy]benzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

[(E)-2-methoxyethenoxy]benzene can be compared with other similar compounds, such as:

    Methoxybenzene (anisole): Similar in structure but lacks the ethenoxy group.

    Ethoxybenzene: Contains an ethoxy group instead of the methoxyethenoxy group.

    Phenoxyethanol: Contains a phenoxy group with an ethanol moiety.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

151446-33-2

Molecular Formula

C9H10O2

Molecular Weight

150.177

IUPAC Name

[(E)-2-methoxyethenoxy]benzene

InChI

InChI=1S/C9H10O2/c1-10-7-8-11-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+

InChI Key

WYEHTQYFMHEKFE-BQYQJAHWSA-N

SMILES

COC=COC1=CC=CC=C1

Synonyms

Benzene, [(2-methoxyethenyl)oxy]-, (E)- (9CI)

Origin of Product

United States

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